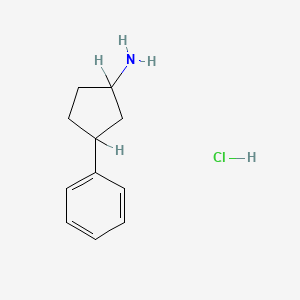

3-phenylcyclopentan-1-amine hydrochloride

描述

Contextualization within Cyclopentane (B165970) Chemistry

Cyclopentane and its derivatives are significant motifs in organic chemistry and are found in a variety of natural products and synthetic molecules with important biological functions. The five-membered ring of cyclopentane offers a flexible yet defined scaffold that can be functionalized to create a diverse array of chemical structures. The introduction of a phenyl group and an amine hydrochloride to the cyclopentane ring, as seen in 3-phenylcyclopentan-1-amine (B8804680) hydrochloride, results in a molecule with specific stereochemical and electronic properties that are of interest in chemical and pharmaceutical research.

Academic Significance and Research Focus

While dedicated research on 3-phenylcyclopentan-1-amine hydrochloride is limited, its academic significance can be inferred from the broader interest in phenylcyclopentylamine scaffolds. Research in this area typically focuses on the synthesis of novel derivatives, the exploration of their structure-activity relationships, and the investigation of their potential as therapeutic agents. The primary research focus for compounds of this nature often lies in neuropharmacology, given the structural similarities to known psychoactive compounds.

Historical Research Perspectives on Analogous Compounds (e.g., Cypenamine)

To understand the potential research context of this compound, it is insightful to examine the history of a closely related analogue, cypenamine (B97234), also known as 2-phenylcyclopentan-1-amine. Cypenamine was developed in the 1940s by the William S. Merrell Chemical Company. wikipedia.org Initially investigated during World War II for performance-enhancing properties, it was later studied in the 1950s for its potential as a blood pressure-lowering drug. uni.lu

Subsequent research on cypenamine explored its psychostimulant properties, and it was studied alongside other stimulants like amphetamine and methamphetamine. uni.lu Although cypenamine was never commercially marketed, its research history highlights the interest in phenylcyclopentylamine derivatives as centrally acting agents. wikipedia.orguni.lu This historical context provides a framework for understanding the potential areas of investigation for structurally similar compounds like this compound.

Stereochemical Considerations in Research

The presence of two stereocenters in the 3-phenylcyclopentan-1-amine molecule (at the carbon atoms bearing the phenyl and amino groups) means that it can exist as four different stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers: (1R,3R) and (1S,3S), and (1R,3S) and (1S,3R).

The relative orientation of the phenyl and amino groups (cis or trans) and the absolute configuration of each stereocenter are crucial factors that can significantly influence the biological activity of the molecule. In the case of the analogous compound cypenamine (2-phenylcyclopentan-1-amine), the trans isomer is reported to be more active than the racemate. wikipedia.org Research on such compounds often involves the separation of these stereoisomers and the evaluation of their individual properties to identify the most active and selective isomer.

Compound Information

| Compound Name | IUPAC Name |

| This compound | 3-phenylcyclopentan-1-amine;hydrochloride |

| Cypenamine | 2-phenylcyclopentan-1-amine |

| Amphetamine | 1-phenylpropan-2-amine |

| Methamphetamine | N-methyl-1-phenylpropan-2-amine |

Interactive Data Table: Properties of 3-Phenylcyclopentan-1-amine

| Property | Value |

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

属性

IUPAC Name |

3-phenylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-7-6-10(8-11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYUPMITEAILSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972182 | |

| Record name | 3-Phenylcyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56740-41-1 | |

| Record name | Cyclopentanamine, 3-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056740411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Phenylcyclopentan-1-amine (B8804680) Hydrochloride and its Analogues

The synthesis of 3-phenylcyclopentan-1-amine and its related structures can be achieved through several reliable chemical pathways. These routes often utilize common starting materials and well-understood reaction mechanisms to construct the target amine framework.

Strategies Involving 3-Phenylcyclopentanone (B1600095) as a Precursor

A primary and logical precursor for the synthesis of 3-phenylcyclopentan-1-amine is 3-phenylcyclopentanone. nih.govbiosynth.com This ketone provides the necessary carbon skeleton, and its carbonyl group serves as a reactive site for the introduction of the amine functionality. Several key transformations, detailed in subsequent sections, begin with this compound to yield the desired product. The conversion of the ketone to the amine is the central step in these synthetic strategies.

Aminolysis Reactions Utilizing Biocatalysis for Kinetic Resolution

Biocatalysis offers a powerful method for obtaining enantiomerically pure amines through a process known as kinetic resolution. This technique is applied to a racemic mixture of amines, where an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus isolated in high enantiomeric purity.

Amine dehydrogenases (AmDHs) are notable enzymes in this context. mdpi.com They can perform an oxidative deamination on one enantiomer of a racemic amine mixture. mdpi.comresearchgate.net For instance, an (R)-selective AmDH will convert the (R)-amine into the corresponding ketone while leaving the (S)-amine untouched. This process requires a cofactor like NAD⁺, and cofactor recycling systems are often employed to drive the reaction to completion. researchgate.net Whole-cell biocatalysts are frequently used to enhance enzyme stability and reduce inhibition by substrates or products. researchgate.netdntb.gov.ua This method is highly effective for producing enantiopure (S)-amines from a racemic starting material. mdpi.com

Table 1: Biocatalytic Kinetic Resolution of Racemic Amines

| Enzyme System | Principle of Resolution | Target Product | Key Features |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Selective oxidative deamination of one enantiomer in a racemic mixture. | Enantiopure (S)- or (R)-amine. | High enantioselectivity (>99% ee). Requires cofactor regeneration (e.g., using NADH oxidase or alanine (B10760859) dehydrogenase). mdpi.comdntb.gov.ua |

| Hydrolases (e.g., Lipases) | Selective acylation or hydrolysis of one enantiomer. | Enantiopure amine and its acylated derivative. | A well-established method, though it can be limited by a theoretical maximum yield of 50% for the desired enantiomer without a racemization step. wiley.com |

Amine Preparation from Carbonyl Compounds via Transaminase Reactions

Transaminases (TAs), also known as aminotransferases (ATAs), are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl compound (the amine acceptor). nih.gov This method is particularly valuable for the asymmetric synthesis of chiral amines directly from prochiral ketones like 3-phenylcyclopentanone. nih.govresearchgate.net

The reaction mechanism relies on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. mdpi.com The process is reversible, and the thermodynamic equilibrium often favors the reverse reaction, which can limit the product yield. nih.gov To overcome this, several strategies are employed:

Use of a Large Excess of Amine Donor: Using a high concentration of an inexpensive amine donor, such as isopropylamine (B41738) or L-alanine, can shift the equilibrium toward the product. nih.gov

In-situ Product Removal: The ketone by-product from the amine donor can be removed from the reaction mixture. For example, if isopropylamine is the donor, the acetone (B3395972) by-product can be removed by evaporation. If L-alanine is the donor, the resulting pyruvate (B1213749) can be removed by a secondary enzymatic reaction, such as its decarboxylation by pyruvate decarboxylase. nih.gov

Transaminases are classified based on their stereoselectivity, with both (R)- and (S)-selective enzymes available, allowing for the targeted synthesis of either enantiomer of the desired amine. wiley.com

Table 2: Key Transaminases and Their Applications

| Transaminase (Source) | Selectivity | Typical Amine Donor | Application |

|---|---|---|---|

| Chromobacterium violaceum (Cv-TAm) | (S)-selective | Isopropylamine, L-Alanine | Amination of cyclic and aromatic ketones. researchgate.netdiva-portal.org |

| Vibrio fluvialis (Vf-TAm) | (S)-selective | L-Alanine | Asymmetric synthesis of chiral amines from prochiral ketones. nih.gov |

Reductive Amination Approaches for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine in a two-step, often one-pot, process. amerigoscientific.comwikipedia.org When applied to 3-phenylcyclopentanone, the reaction first involves condensation with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is then reduced to form 3-phenylcyclopentan-1-amine. wikipedia.org

A variety of reducing agents can be employed for the reduction step. Catalytic hydrogenation using hydrogen gas with metal catalysts like palladium, platinum, or nickel is common. wikipedia.org Alternatively, hydride reducing agents are frequently used in laboratory settings. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is selective for the imine over the ketone, allowing the reaction to be performed efficiently in a single pot. wikipedia.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and effective reagent for this transformation. wikipedia.org This method is a versatile and widely applied strategy for preparing primary, secondary, and tertiary amines. nih.gov

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Features |

|---|---|

| H₂ with Metal Catalyst (Pd, Pt, Ni) | Effective for large-scale synthesis; requires specialized hydrogenation equipment. wikipedia.orgresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones; allows for one-pot reactions. Can release toxic cyanide upon workup. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder, non-toxic alternative to NaBH₃CN; widely used in modern organic synthesis. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Less selective, as it can also reduce the starting ketone. wikipedia.org |

Hofmann Rearrangement in Amide-to-Amine Conversions

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine (or another halogen) in a strong aqueous base, such as sodium hydroxide. jove.com

The mechanism involves several key steps:

Deprotonation of the amide followed by halogenation on the nitrogen to form an N-haloamide. jove.com

A second deprotonation creates an anion that rearranges, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

The isocyanate is then hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine. wikipedia.orgjove.com

To synthesize 3-phenylcyclopentan-1-amine using this method, the starting material would need to be 3-phenylcyclopentane-1-carboxamide. The key transformation is the conversion of the -CONH₂ group into an -NH₂ group, with the loss of the carbonyl carbon. jove.com

Synthesis of Chiral and Stereoisomeric Forms

Producing specific stereoisomers of 3-phenylcyclopentan-1-amine is crucial for many applications. The compound has two chiral centers, meaning four possible stereoisomers can exist. Asymmetric synthesis aims to produce a single desired isomer.

Biocatalytic methods are inherently well-suited for this purpose. The use of enantioselective transaminases allows for the direct conversion of the prochiral 3-phenylcyclopentanone into a single enantiomer of the amine with high stereochemical purity. wiley.comnih.gov Similarly, the kinetic resolution of a racemic mixture of 3-phenylcyclopentan-1-amine using enzymes like amine dehydrogenases can effectively isolate one enantiomer from the other. researchgate.net

Beyond biocatalysis, traditional chemical methods can be adapted for stereocontrol. For instance, the reductive amination of 3-phenylcyclopentanone can be made asymmetric by using a chiral catalyst or a chiral auxiliary. Furthermore, separation of diastereomeric salts is a classical resolution technique. google.com This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. google.com Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Diastereoselective Synthesis Strategies for Cyclopentane (B165970) Derivatives

The construction of the 3-phenylcyclopentane scaffold with specific stereochemistry is a critical step in the synthesis of 3-phenylcyclopentan-1-amine. Diastereoselectivity can be achieved through various modern synthetic methods. One notable approach involves multicomponent reactions that allow for the creation of highly functionalized and stereochemically defined five-membered carbocyclic frameworks. nih.gov These reactions often proceed with high diastereoselectivity, enabling the controlled formation of the desired stereoisomers. nih.gov

For instance, strategies combining organocatalysis with multicomponent reactions have been successfully employed to produce tetrasubstituted cyclopentenyl frameworks with excellent stereocontrol. nih.gov Such methodologies can be adapted to introduce the phenyl and amine functionalities at the desired positions on the cyclopentane ring. Furthermore, palladium-catalyzed dearomative arylation and cyclization of tryptamine (B22526) derivatives have demonstrated high diastereoselectivity in the synthesis of complex polycyclic structures containing substituted rings, a principle that can be extended to the synthesis of phenyl-substituted cyclopentylamines. nih.gov The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the stereochemical outcome of these reactions.

Enantiomeric Resolution Techniques

Once a racemic or diastereomeric mixture of 3-phenylcyclopentan-1-amine is synthesized, the separation of the individual enantiomers is essential for many of its applications. The most common and well-established method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid. wikipedia.orgnih.gov The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Another powerful technique for enantiomeric resolution is enzymatic kinetic resolution. rsc.org This method utilizes enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer of the racemic amine with an acyl donor. rsc.org This results in one enantiomer being converted to an amide, while the other remains as the unreacted amine. The acylated and unacylated enantiomers can then be separated based on their different chemical properties. This approach is often characterized by high enantioselectivity and mild reaction conditions. rsc.org Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is another effective method for the analytical and preparative separation of enantiomers. rsc.orgmdpi.com

Chemical Reactivity and Degradation Pathways

The stability and reactivity of 3-phenylcyclopentan-1-amine hydrochloride are critical considerations for its storage, handling, and application. The following sections discuss its susceptibility to oxidation, hydrolysis, and photolytic degradation.

Oxidation Reactions and Site Susceptibility (e.g., Cyclopentyl Amine and Phenyl Ring)

The 3-phenylcyclopentan-1-amine molecule possesses two primary sites susceptible to oxidation: the cyclopentyl amine group and the phenyl ring. The primary amine is susceptible to oxidation to form various products, including imines, oximes, or hydroxylamines, depending on the oxidizing agent and reaction conditions. The phenyl ring, while generally stable, can undergo oxidation under more forceful conditions, potentially leading to the formation of phenolic derivatives or ring-opening products. The presence of the electron-donating amine group can activate the phenyl ring towards electrophilic attack, which can be a prelude to oxidative processes. The photocatalytic oxidation of aromatic amines has been shown to proceed efficiently, leading to the formation of azo-compounds under visible light irradiation in the presence of a suitable catalyst. nih.gov

Hydrolytic Degradation under Acidic Conditions

As a hydrochloride salt, 3-phenylcyclopentan-1-amine is expected to be relatively stable in acidic solutions. However, the potential for hydrolysis exists, particularly at elevated temperatures. The kinetics of hydrolysis of amine hydrochlorides in acidic media can be complex. For instance, the acid hydrolysis of some amine-cyanoborane adducts is first-order in both the substrate and the acid concentration. rsc.org While structurally different, this suggests that the rate of hydrolysis of this compound could also be dependent on the pH of the solution. The stability of the C-N bond is a key factor, and while generally robust, it can be cleaved under harsh acidic conditions. Studies on the hydrolysis of other cyclic amine derivatives, such as cyclopentolate (B1215867) hydrochloride, have shown that degradation can occur, although this particular study focused on alkaline conditions. researchgate.net

Photolytic Degradation Processes

The phenyl ring in 3-phenylcyclopentan-1-amine makes the compound susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. Aromatic amines are known to undergo photodegradation through various mechanisms. sid.irscispace.comresearchgate.net The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen. The degradation process can be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium. sid.irscispace.comresearchgate.net Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been shown to be an effective method for the decomposition of aromatic amines in aqueous solutions. sid.irscispace.comresearchgate.net The degradation kinetics often follow pseudo-first-order behavior. scispace.com

Stability Studies of Synthetic Intermediates and Products

Data Tables

Table 1: Enantiomeric Resolution Techniques for Chiral Amines

| Resolution Technique | Principle | Common Reagents/Methods | References |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. | Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid) | wikipedia.orgnih.gov |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. | Lipases (e.g., Candida antarctica lipase (B570770) B) with an acyl donor. | rsc.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High-Performance Liquid Chromatography (HPLC) | rsc.orgmdpi.com |

Table 2: Susceptibility of 3-phenylcyclopentan-1-amine to Degradation

| Degradation Pathway | Susceptible Moiety | Potential Products | Influencing Factors | References |

| Oxidation | Cyclopentyl amine, Phenyl ring | Imines, Oximes, Phenolic derivatives, Azo-compounds | Oxidizing agents, Light, Catalysts | nih.gov |

| Hydrolysis | Amine hydrochloride | Phenylcyclopentanol, Ammonium (B1175870) chloride | pH, Temperature | rsc.orgresearchgate.net |

| Photolysis | Phenyl ring, Amine group | Various degradation products | UV light, Photosensitizers, Oxygen | sid.irscispace.comresearchgate.net |

Derivatization Strategies and Analogue Synthesis

The derivatization of 3-phenylcyclopentan-1-amine serves two primary purposes: to explore the chemical space around the core scaffold for biological activity and to generate fragments with tailored properties for specific applications. Strategies range from simple modifications of the amino group to more complex alterations of the cyclopentane ring and the use of the entire molecule as a building block in larger constructs.

The primary amine of 3-phenylcyclopentan-1-amine is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of N-substituted derivatives. Common strategies include N-acylation, N-alkylation, and reductive amination, which provide access to amides, and secondary or tertiary amines, respectively.

N-Acylation: This is a fundamental transformation for converting primary amines into amides. The reaction typically involves treating 3-phenylcyclopentan-1-amine with an acylating agent such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. nih.gov This method is highly efficient and compatible with a broad range of functional groups, making it a staple in combinatorial chemistry and library synthesis. beilstein-journals.org The resulting N-acyl derivatives can exhibit significantly different physicochemical properties and biological activities compared to the parent amine.

Reductive Amination: To generate N-alkylated derivatives, reductive amination is a powerful and widely used one-pot procedure. researchgate.net This reaction involves the condensation of a ketone or aldehyde with 3-phenylcyclopentan-1-amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option that tolerates a wide range of functional groups. researchgate.net This strategy allows for the introduction of diverse alkyl and arylalkyl substituents onto the nitrogen atom.

Alternatively, N-substituted analogues can be synthesized via the reductive amination of the precursor ketone, 3-phenylcyclopentan-1-one, with various primary or secondary amines. This approach provides a convergent route to a diverse set of derivatives. The reaction is typically carried out in the presence of a reducing agent and often a catalyst. nih.gov

Below is a table summarizing common reagents for these transformations.

| Reaction Type | Reagent Class | Examples | Product |

|---|---|---|---|

| N-Acylation | Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-acyl-3-phenylcyclopentan-1-amine (Amide) |

| Reductive Amination (of amine) | Carbonyl Compound + Reducing Agent | Acetone + NaBH(OAc)₃, Benzaldehyde + NaBH₃CN | N-alkyl/N-arylalkyl-3-phenylcyclopentan-1-amine |

| Reductive Amination (of ketone) | Amine + Reducing Agent | Methylamine + H₂/Pd-C, Aniline + Et₃SiH | N-substituted-3-phenylcyclopentan-1-amine |

Modifying the size of the cycloalkane ring in arylcycloalkylamines from a five-membered ring to a six- or seven-membered ring can significantly impact the compound's conformational flexibility and three-dimensional shape, thereby influencing its interaction with biological targets. The synthesis of analogues such as 3-phenylcyclohexan-1-amine or 3-phenylcycloheptan-1-amine typically starts from the corresponding cyclic ketone.

Synthesis from Cyclic Ketones: The most direct route to these analogues involves the reductive amination of the corresponding aryl-substituted cycloalkanone (e.g., 3-phenylcyclohexanone). This ketone can be treated with ammonia or a primary amine in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel) or a hydride reagent, to yield the desired arylcycloalkylamine. beilstein-journals.org

Ring Expansion Methodologies: While less direct, ring expansion reactions offer a pathway to larger cycloalkane rings from smaller precursors. For instance, the Tiffeneau-Demjanov rearrangement or related pinacol-type rearrangements can be envisioned to expand a cyclopentyl ring to a cyclohexyl ring. researchgate.netnih.gov These reactions typically involve the formation of a carbocation adjacent to the ring, which triggers the migration of an endocyclic bond, resulting in a one-carbon ring expansion. researchgate.net Another powerful method is the Dowd-Beckwith ring expansion, which proceeds via a radical mechanism and can be used to synthesize medium and large-ring compounds from cyclic ketones. dntb.gov.ua Although not specifically documented for 3-phenylcyclopentan-1-amine, these established methodologies represent viable synthetic strategies for accessing ring-homologated analogues.

The table below outlines conceptual synthetic pathways for modifying the cycloalkane ring.

| Target Ring Size | Starting Material | Synthetic Strategy | Key Intermediate |

|---|---|---|---|

| Six-membered (Cyclohexane) | 3-Phenylcyclohexanone | Reductive Amination | 3-Phenylcyclohexan-1-imine |

| Six-membered (Cyclohexane) | 1-(Aminomethyl)-1-phenylcyclopentane | Tiffeneau-Demjanov Rearrangement | Carbocation intermediate |

| Seven-membered (Cycloheptane) | 3-Phenylcycloheptanone | Reductive Amination | 3-Phenylcycloheptan-1-imine |

In the field of fragment-based drug discovery (FBDD), there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional (3D) structures. beilstein-journals.orgnih.gov Molecules with a higher fraction of sp³-hybridized carbons, like 3-phenylcyclopentan-1-amine, are often referred to as 3D fragments. dntb.gov.uamdpi.com These fragments occupy a larger, more defined volume of chemical space compared to their flat aromatic counterparts, which can lead to improved binding affinity, selectivity, and better physicochemical properties such as solubility. dntb.gov.ua

The 3-phenylcyclopentan-1-amine scaffold is an exemplary 3D fragment. Its non-planar cyclopentane ring, coupled with the appended phenyl group, provides a rigid and well-defined three-dimensional architecture. This defined shape is crucial for making specific interactions within the often complex and contoured binding sites of biological macromolecules like proteins. nih.gov The design and synthesis of libraries based on such scaffolds aim to create a collection of molecules with high shape diversity. nih.gov This diversity is often quantified using computational methods like Principal Moments of Inertia (PMI) analysis, which helps ensure that a fragment library covers a broad range of shapes (e.g., rod-like, disc-like, spherical). nih.gov

The synthetic utility of the 3-phenylcyclopentan-1-amine scaffold lies in its modifiability. The primary amine serves as a convenient attachment point or "growth vector," allowing chemists to elaborate the fragment by adding other chemical groups to explore the binding pocket of a target protein. mdpi.com The synthesis of a focused library of such fragments would involve creating derivatives with varied substituents on both the phenyl ring and the amino group to systematically explore the structure-activity relationship.

| Property | Description | Advantage in FBDD |

|---|---|---|

| High F(sp³) | Higher fraction of sp³-hybridized carbons. | Improved solubility, better pharmacokinetic profiles, novel intellectual property. dntb.gov.ua |

| Shape Diversity | Exploration of a wider range of three-dimensional shapes. | Increased probability of finding hits for complex protein binding sites. nih.gov |

| Defined Vectors | Specific and synthetically accessible points for chemical elaboration. | Facilitates efficient optimization of fragment hits into potent leads. mdpi.com |

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen atom is replaced by a methylene (B1212753) (-CH₂-) group. beilstein-journals.org When the glycosidic bond is also a carbon-carbon bond, the resulting molecules are termed carbocyclic C-nucleosides. nih.gov These compounds are often more stable towards enzymatic cleavage and can exhibit potent antiviral and anticancer activities. Amino-substituted cyclopentane derivatives are valuable precursors for the synthesis of these complex molecules.

A synthetic strategy for carbocyclic nucleosides can involve the construction of a pyrimidine (B1678525) or purine (B94841) base onto a pre-formed aminocyclopentane scaffold. For example, a study by Balo et al. utilized cis-3-aminomethylcyclopentylmethanol as a key precursor. nih.gov In this approach, the aminomethyl group serves as the anchor point for building the heterocyclic base. The synthesis involves a sequence of reactions to construct the pyrimidine ring, such as condensation with appropriate reagents to form uracil (B121893) or its derivatives. wikipedia.org

In a different approach, a protected cyclopentylamine (B150401) was used to synthesize a carbocyclic analog of the antibiotic bredinin. mdpi.com The synthesis involved elaborating the amino group into a malonamide (B141969) side chain, which was then cyclized to form the imidazole-based heterocyclic ring of the target molecule. This demonstrates the versatility of the aminocyclopentane core in constructing diverse heterocyclic systems characteristic of nucleosides.

These synthetic routes highlight the importance of chiral aminocyclopentane building blocks as precursors for creating nucleoside analogues with potential therapeutic applications. The phenyl group in 3-phenylcyclopentan-1-amine could offer additional interactions in the binding site of target enzymes, making its derivatives interesting candidates for this type of synthesis.

| Precursor | Target Heterocycle | Key Synthetic Step | Reference |

|---|---|---|---|

| cis-3-Aminomethylcyclopentylmethanol | Adenine, Uracil, Hypoxanthine | Stepwise construction of the purine or pyrimidine ring onto the aminomethyl group. | Balo et al. nih.gov |

| (3aS,4R,6R,6aR)-6-((methoxymethoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govdntb.gov.uadioxol-4-amine | Imidazole carboxamide (Bredinin analogue) | Elaboration of the amino group into a malonamide, followed by cyclization. | Nair & Zhang mdpi.com |

Molecular Interactions and Mechanistic Insights in Vitro and in Silico

Receptor Binding Studies and Affinities

Specific data from in vitro and in silico studies detailing the receptor binding profile and affinities for 3-phenylcyclopentan-1-amine (B8804680) hydrochloride are not extensively documented in the scientific literature.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are standard procedures used to determine the affinity of a compound for a specific receptor, often expressed as an IC50 or Ki value. However, specific binding assay results for 3-phenylcyclopentan-1-amine hydrochloride are not available in the reviewed literature. Therefore, no quantitative data on its binding affinities at various receptors can be provided.

Analysis of Neurotransmitter System Interactions (e.g., Dopamine (B1211576) and Norepinephrine (B1679862) in Animal Models)

The interaction of compounds with neurotransmitter transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is a critical area of neuropharmacology. Studies on structurally related compounds, like 3-phenyltropane analogues, have shown that the phenyl group and its substitutions are crucial for affinity and selectivity towards these transporters. nih.gov However, dedicated studies analyzing the specific interactions of this compound with the dopamine and norepinephrine systems in animal models have not been identified. Consequently, there is no available data to quantify its potency or selectivity for DAT and NET.

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase, Histone Deacetylase 6)

Enzyme inhibition assays are used to screen compounds for their potential to modulate enzyme activity.

5-Lipoxygenase (5-LOX): This enzyme is a key target in inflammatory pathways. nih.gov A review of the literature did not yield any studies that have investigated or identified this compound as an inhibitor of 5-lipoxygenase.

Histone Deacetylase 6 (HDAC6): HDAC6 is a therapeutic target in oncology and neurodegenerative diseases. nih.govresearchgate.net There is no published research indicating that this compound has been evaluated for inhibitory activity against Histone Deacetylase 6.

Therefore, no data tables on enzyme inhibition can be generated for this compound.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. Such studies for this compound are not present in the available literature.

Positional Isomerism and Stereochemical Impact on Biological Activity

The biological activity of a molecule can be significantly affected by the spatial arrangement of its atoms (stereochemistry) and the position of its functional groups (positional isomerism). For 3-phenylcyclopentan-1-amine, this would involve comparing the activity of:

Positional Isomers: e.g., 2-phenylcyclopentan-1-amine vs. 3-phenylcyclopentan-1-amine.

Stereoisomers: The cis and trans diastereomers, and their respective enantiomers ((1R,3R), (1S,3S), (1R,3S), and (1S,3R)).

Research on other molecular scaffolds demonstrates that such isomeric differences can lead to vastly different pharmacological profiles, including potency and receptor selectivity. nih.gov However, no studies were found that specifically synthesize and compare the biological activities of the various isomers of 3-phenylcyclopentan-1-amine.

Influence of Phenyl Group and Cyclopentane (B165970) Ring Substitutions

SAR studies typically explore how adding, removing, or modifying substituents on a core structure affects its activity. For this compound, this would involve modifying the phenyl ring (e.g., adding methoxy, chloro, or methyl groups at different positions) or the cyclopentane ring. Research on other central nervous system agents, such as 3-phenyltropane analogues, has shown that substitutions on the phenyl ring are a key determinant of binding affinity at monoamine transporters. nih.gov Despite the importance of such modifications, specific SAR studies detailing the effects of substitutions on the 3-phenylcyclopentan-1-amine scaffold are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. wikipedia.orgrsc.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources. jocpr.com For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors and correlating them with a measured biological activity (e.g., receptor binding affinity, enzyme inhibition).

The process involves several key steps:

Data Set Selection: A dataset of compounds with structural similarity to this compound and their corresponding measured biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can be classified into several categories:

1D: Molecular weight, atom counts.

2D: Connectivity indices, topological polar surface area (TPSA).

3D: Molecular shape, volume, and surface area descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

| Compound Analog | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted pIC50 |

|---|---|---|---|---|

| Analog 1 (Parent) | 197.71 | 2.1 | 26.02 | 6.5 |

| Analog 2 (+F on phenyl) | 215.70 | 2.3 | 26.02 | 6.8 |

| Analog 3 (+OH on phenyl) | 213.71 | 1.9 | 46.25 | 7.1 |

| Analog 4 (+CH3 on cyclopentyl) | 211.74 | 2.5 | 26.02 | 6.3 |

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Structure and Electronic Properties (e.g., HOMO-LUMO, NBO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and properties of molecules like this compound. longdom.orgnumberanalytics.com DFT provides a balance between accuracy and computational cost for studying biologically relevant molecules. researchgate.net

Molecular Structure and Electronic Properties: DFT calculations can optimize the molecular geometry of 3-phenylcyclopentan-1-amine, providing precise bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be derived.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netyoutube.comkg.ac.rs For an amine compound, the HOMO is typically localized on the nitrogen atom's lone pair, indicating its nucleophilic character. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, including lone pairs and bonds. uni-muenchen.de It can quantify charge distribution, hybridization, and delocalization effects like hyperconjugation. wisc.eduyoutube.com For 3-phenylcyclopentan-1-amine, NBO analysis would reveal the nature of the C-N bond, the hybridization of the nitrogen atom, and the extent of interaction between the nitrogen lone pair and adjacent anti-bonding orbitals, which influences the molecule's conformation and reactivity.

Time-Dependent DFT (TD-DFT): TD-DFT is used to study the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). nih.gov This calculation can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high chemical stability. |

| NBO Charge on Nitrogen | -0.85 e | Shows the partial negative charge on the amine nitrogen. |

| Dipole Moment | 1.5 Debye | Indicates molecular polarity. |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). vajdalab.org This method is crucial for understanding how a molecule like this compound might interact with a biological target to exert a pharmacological effect. researchgate.net

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (3-phenylcyclopentan-1-amine) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Conformational Sampling: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. Lower binding energy scores typically indicate more favorable interactions. plos.org

A docking simulation of this compound into a hypothetical receptor's active site would reveal key interactions, such as hydrogen bonds between the ammonium (B1175870) group and polar residues (e.g., Asp, Glu), and hydrophobic interactions between the phenyl and cyclopentyl rings and nonpolar residues (e.g., Leu, Phe, Val). researchgate.net

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bonds | Amine N-H with ASP-125 (1.9 Å), GLU-210 (2.1 Å) |

| Hydrophobic Interactions | Phenyl ring with PHE-150, TRP-88 |

| Other Interactions | Cyclopentyl ring with LEU-145, ILE-92 |

Molecular Dynamics Simulations to Characterize Binding Stability and Conformations

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions. nih.gov

An MD simulation of the this compound-protein complex obtained from docking would involve:

System Setup: The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated over a period of nanoseconds to microseconds.

Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions. researchgate.net The persistence of hydrogen bonds and other key interactions throughout the simulation confirms a stable binding mode. mdpi.com

MD simulations can validate the docking results and provide a more realistic understanding of the binding event, including the role of water molecules and the flexibility of the protein. acs.org

Computational Predictions of Biological Activity (e.g., PASS Prediction)

Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a molecule based on its 2D structure. zenodo.org The PASS algorithm compares the structure of a query molecule to a large database of known biologically active substances to estimate the probability of it being active (Pa) or inactive (Pi) for a wide range of biological effects. nih.govgenexplain.com

This approach is valuable in the early stages of research to identify potential therapeutic applications or possible toxicities for a novel compound. bmc-rm.org A PASS prediction for 3-phenylcyclopentan-1-amine would generate a list of potential pharmacological effects, mechanisms of action, and adverse effects. Activities with a high Pa value are considered more likely and can guide experimental testing. youtube.com

| Predicted Activity | Mechanism of Action | Pa |

|---|---|---|

| Antidepressant | Monoamine oxidase B inhibitor | 0.650 |

| Neuroprotective | NMDA receptor antagonist | 0.580 |

| Anxiolytic | Dopamine release stimulant | 0.495 |

| Vasoconstrictor | Adrenergic receptor agonist | 0.450 |

Modeling of Reaction Mechanisms (e.g., Charge-Transfer Complexes)

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. digitellinc.com For reactions involving this compound, such as its interaction with other molecules to form charge-transfer complexes, computational modeling can provide detailed insights.

A charge-transfer complex involves a partial transfer of electronic charge from an electron donor to an electron acceptor. Amines are known electron donors and can form such complexes. acs.orgfigshare.com Computational modeling, often using DFT, can be employed to study these interactions. cam.ac.uk The analysis would involve:

Locating Transition States: Calculating the structure and energy of transition states along a proposed reaction pathway. rsc.org

Calculating Activation Energies: Determining the energy barrier for the reaction, which relates to the reaction rate.

Analyzing Molecular Orbitals: Examining the interaction between the HOMO of the amine (the donor) and the LUMO of the acceptor molecule to understand the nature of the charge transfer. cam.ac.uk

For example, modeling the interaction of 3-phenylcyclopentan-1-amine with an electron-accepting molecule would help characterize the geometry of the resulting complex, the amount of charge transferred, and the stabilization energy of the interaction, providing a fundamental understanding of its chemical reactivity. bohrium.com

Inability to Generate Article on "this compound"

It is not possible to generate the requested article on "this compound" focusing on "" with the specific subsection "3.3.6. Nuclear Magnetic Resonance Chemical Shift Predictions and Vibrational Analysis."

A thorough search for relevant scientific literature and data has been conducted. However, the search did not yield any specific studies or datasets pertaining to the nuclear magnetic resonance (NMR) chemical shift predictions or vibrational analysis (e.g., FT-IR, Raman) for the compound this compound.

The instructions for the article generation were very specific, requiring "thorough, informative, and scientifically accurate content," including "Detailed research findings" and "Data tables." Without access to published research on the computational or experimental spectroscopic analysis of this particular compound, it is impossible to fulfill these requirements and adhere to the strict outline provided.

Generating content for the specified section without supporting data would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, to ensure the integrity of the information provided, the article cannot be created at this time.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopy is fundamental to the molecular characterization of 3-phenylcyclopentan-1-amine (B8804680) hydrochloride, offering non-destructive ways to probe its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-phenylcyclopentan-1-amine hydrochloride. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, chemists can map the carbon-hydrogen framework and confirm the connectivity of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the aliphatic protons on the cyclopentane (B165970) ring, and the protons associated with the amine group. The protons on the phenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm). The methine protons (CH-N and CH-Ph) and the methylene (B1212753) protons (CH₂) of the cyclopentane ring would produce complex multiplets in the upfield aliphatic region (δ 1.5-4.0 ppm). The amine protons (NH₃⁺) would likely appear as a broad signal.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show characteristic signals for the aromatic carbons (δ 120-145 ppm) and the aliphatic carbons of the cyclopentyl ring (δ 20-60 ppm). The carbon atom attached to the nitrogen (C-N) would be shifted downfield due to the electronegativity of the amine group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY experiment would show correlations between adjacent protons, helping to trace the proton network within the cyclopentane ring. An HSQC experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-phenylcyclopentan-1-amine (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.20 - 7.40 | 126 - 129 |

| Aromatic C (quaternary) | - | ~144 |

| CH-N | 3.5 - 4.0 | 55 - 60 |

| CH-Ph | 3.0 - 3.5 | 45 - 50 |

| Aliphatic CH₂ | 1.6 - 2.4 | 30 - 40 |

| Amine NH₃⁺ | Broad, variable | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by molecular vibrations. The hydrochloride salt form presents characteristic peaks. Key vibrational modes include the N-H stretching of the ammonium (B1175870) salt, C-H stretching from both the aromatic and aliphatic portions, and C=C stretching of the phenyl ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Ammonium (R-NH₃⁺) | N-H Stretch | 2800 - 3100 | Strong, Broad |

| Ammonium (R-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |

The broad and strong absorption band in the 2800-3100 cm⁻¹ region is a hallmark of the ammonium salt, clearly distinguishing it from the free primary amine which would show two sharper bands around 3300-3400 cm⁻¹. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the phenyl group. This aromatic ring gives rise to characteristic π → π* transitions, which are typically observed in the UV region. The primary absorption bands are expected around 250-270 nm. The amine group acts as an auxochrome, which may cause a slight shift in the wavelength of maximum absorbance (λmax) and an increase in molar absorptivity compared to unsubstituted benzene.

Chromatographic Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for separating its enantiomers, as the molecule contains at least two chiral centers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation pattern. For GC-MS analysis, the non-volatile hydrochloride salt is typically converted to its more volatile free base form (3-phenylcyclopentan-1-amine). The gas chromatogram indicates the purity of the sample, with the retention time being characteristic of the compound under specific column and temperature conditions.

The mass spectrometer fragments the compound, producing a unique fingerprint. The molecular ion peak ([M]⁺) for the free base would be expected at m/z 161. nih.gov Characteristic fragmentation would likely involve the cleavage of the bond alpha to the nitrogen atom, a common pathway for amines, leading to stable fragment ions. researchgate.net Predicted mass spectrometry data for the free base highlights several potential adducts and fragments. uni.lu

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 3-phenylcyclopentan-1-amine Adducts uni.lu

| Adduct/Fragment | Formula | Predicted m/z |

| [M]⁺ | C₁₁H₁₅N | 161.120 |

| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.128 |

| [M+Na]⁺ | C₁₁H₁₅NNa⁺ | 184.110 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity and, crucially, for separating the stereoisomers of this compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to determine chemical purity. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile (B52724) or methanol) would effectively separate the target compound from any impurities. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Chiral Separations: Since 3-phenylcyclopentan-1-amine is a chiral molecule, separating its enantiomers is critical, particularly in pharmaceutical research. nih.gov This is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are highly effective for the resolution of a wide range of chiral amines. mdpi.comresearchgate.net Method development involves screening various chiral columns and mobile phase systems (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. The success of the separation is quantified by the resolution (Rs) and selectivity (α) factors. nih.govmdpi.com

Thin Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) and column chromatography are indispensable techniques in the synthesis of this compound, serving the dual purposes of reaction monitoring and purification of the final product.

Reaction Monitoring with TLC: TLC offers a rapid and efficient method to monitor the progress of the chemical reactions leading to the formation of 3-phenylcyclopentan-1-amine. By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can qualitatively assess the consumption of starting materials and the emergence of the desired product. The choice of eluent is critical for achieving good separation. For amines, which can interact strongly with the acidic silica gel, a common practice is to use a solvent system containing a small amount of a basic modifier. chemistryhall.comsilicycle.comsilicycle.com A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), with the addition of a small percentage of triethylamine (B128534) or ammonia (B1221849) in methanol (B129727) to prevent streaking and improve the resolution of the amine spot. silicycle.com

Visualization of the separated spots on the TLC plate is achieved through various methods. Since 3-phenylcyclopentan-1-amine contains a phenyl group, it is expected to be UV active, appearing as a dark spot on a fluorescent background under short-wave UV light (254 nm). fiu.edulibretexts.org For further confirmation, or if the compound's UV activity is weak, chemical staining agents are employed. A common stain for amines is a ninhydrin (B49086) solution, which reacts with primary amines to produce a characteristic purple or reddish-brown spot upon heating. silicycle.comepfl.ch Other general-purpose stains like p-anisaldehyde or vanillin (B372448) can also be used, which react with the amine to give a colored spot. libretexts.org

Purification by Column Chromatography: Once the reaction is deemed complete by TLC analysis, column chromatography is the standard method for purifying the crude product on a larger scale. The principles of separation are the same as in TLC, with silica gel being the most common stationary phase. chemistryhall.com For the purification of this compound, a slurry of silica gel is packed into a glass column, and the crude reaction mixture is carefully loaded onto the top. The eluent, often a gradient of increasing polarity (e.g., from hexane/ethyl acetate to a mixture containing methanol), is then passed through the column. rsc.org The addition of a basic modifier like triethylamine to the eluent is crucial to neutralize the acidic sites on the silica gel, which would otherwise lead to poor separation and potential degradation of the amine product. chemistryhall.com Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure 3-phenylcyclopentan-1-amine are then combined and the solvent is removed to yield the purified free base, which can then be converted to the hydrochloride salt.

The following table summarizes typical conditions for the chromatographic analysis and purification of aromatic amines like 3-phenylcyclopentan-1-amine.

| Parameter | Thin Layer Chromatography (TLC) | Column Chromatography |

| Stationary Phase | Silica gel 60 F254 | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.1-2% Triethylamine or 1-10% Ammonia in Methanol/Dichloromethane silicycle.com | Gradient elution, e.g., starting with Hexane/Ethyl Acetate and increasing polarity with Methanol. A small percentage of triethylamine is often added. rsc.org |

| Visualization/Detection | UV light (254 nm), Ninhydrin stain, p-Anisaldehyde stain, Iodine vapor fiu.edulibretexts.orgsilicycle.com | Fractions analyzed by TLC, UV-Vis spectroscopy (if applicable) |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the identity of the molecule.

When analyzed by mass spectrometry, the hydrochloride salt will typically dissociate, and the free amine will be ionized. reddit.com In positive ion mode electrospray ionization (ESI), the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺. Given the molecular formula of the free amine (C₁₁H₁₅N), the calculated monoisotopic mass is 161.1204 Da. nih.gov Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 162.1282. PubChem also provides predicted m/z values for other common adducts that may be observed in ESI-MS, such as the sodium adduct [M+Na]⁺. uni.lu

Electron ionization (EI) mass spectrometry would lead to more extensive fragmentation, providing valuable structural information. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For 3-phenylcyclopentan-1-amine, this would involve the breaking of the bonds within the cyclopentyl ring adjacent to the carbon bearing the amino group. The largest substituent attached to the alpha-carbon is typically lost preferentially. miamioh.edu The presence of the phenyl group will also influence the fragmentation, potentially leading to characteristic fragments corresponding to the phenyl ring and its fragments. The molecular ion peak in EI-MS for a compound containing a single nitrogen atom will have an odd nominal mass, consistent with the molecular weight of 161 for the free amine. youtube.com

The following table presents predicted mass spectrometry data for 3-phenylcyclopentan-1-amine.

| Adduct/Fragment | Predicted m/z | Ionization Technique |

| [M+H]⁺ | 162.12773 uni.lu | ESI |

| [M+Na]⁺ | 184.10967 uni.lu | ESI |

| [M]⁺ | 161.11990 uni.lu | EI |

| Alpha-cleavage fragments | Varies | EI |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no specific crystal structure for this compound has been publicly reported, the principles of small-molecule crystallography can be applied to predict its likely solid-state structure.

To perform X-ray crystallography, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the compound, or by other techniques such as vapor diffusion or slow cooling. For this compound, a suitable solvent would need to be identified that allows for the formation of well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov

The following table outlines the expected structural information that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Structural Parameter | Information Obtained |

| Connectivity | Confirms the covalent bonding arrangement of all atoms. |

| Conformation | Determines the 3D shape of the cyclopentane ring and the orientation of the phenyl and ammonium groups. |

| Bond Lengths and Angles | Provides precise measurements of all covalent bonds and the angles between them. |

| Intermolecular Interactions | Details the hydrogen bonding network between the ammonium cation and the chloride anion, as well as other non-covalent interactions. nih.gov |

| Crystal Packing | Shows the arrangement of the ions in the unit cell and the overall crystal lattice. |

Role As a Chemical Biology Probe and Research Tool

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-phenylcyclopentan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use vapor respirators if ventilation is inadequate .

- Storage : Store in a dry, ventilated area at -20°C to ensure stability. Avoid exposure to moisture or heat sources .

- Emergency Response : For skin/eye contact, rinse immediately with water for 15 minutes. Use safety showers and eye baths as per institutional guidelines .

- Waste Disposal : Classify as hazardous waste and follow institutional protocols for disposal .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Key Steps : Cyclopropane ring formation via [2+2] cycloaddition, followed by amine functionalization and HCl salt precipitation .

- Optimization : Use continuous flow reactors to enhance scalability and reduce side reactions. Monitor reaction parameters (temperature, pH) in real-time using inline spectroscopy .

- Purification : Employ recrystallization in ethanol/water mixtures to isolate high-purity (>98%) product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR (δ 7.2–7.4 ppm for phenyl protons) and FT-IR (N-H stretch at ~3200 cm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion peak at m/z 179.68) .

Advanced Research Questions

Q. How can computational methods aid in resolving contradictions in reaction mechanisms involving this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify intermediates (e.g., transition states in cyclopropane ring formation) .

- Data Integration : Combine experimental kinetic data with computational predictions to validate mechanisms. For example, reconcile discrepancies between observed and predicted regioselectivity using multireference methods .

- Feedback Loops : Implement iterative cycles where experimental results refine computational models (e.g., adjusting solvent effects in simulations) .

Q. What strategies are effective for designing reactors tailored to the synthesis of this compound derivatives?

- Methodological Answer :

- Reactor Type : Use microfluidic reactors for precise control over exothermic reactions (e.g., amine HCl salt formation) .

- Process Parameters : Optimize residence time (2–5 minutes) and mixing efficiency (Reynolds number > 2000) to minimize byproducts .

- Scale-Up Considerations : Conduct sensitivity analysis to predict thermal gradients and pressure drops in pilot-scale reactors .

Q. How can researchers address conflicting biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate receptor-binding data using orthogonal methods (e.g., SPR for affinity vs. functional cAMP assays for activity) .

- Structural Rigidity Effects : Investigate how the cyclopentane ring’s conformational flexibility impacts binding to targets like serotonin receptors. Compare X-ray crystallography data with molecular dynamics simulations .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in cell-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。